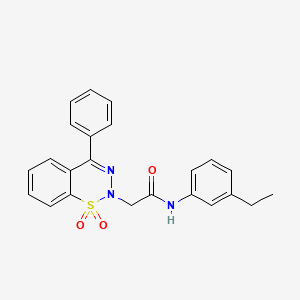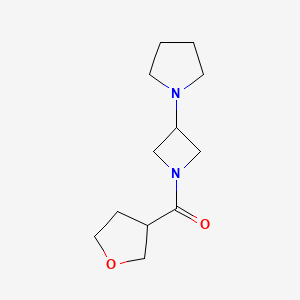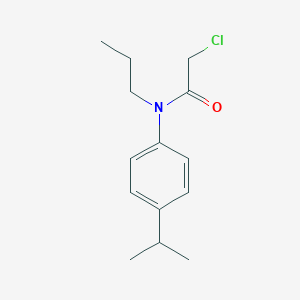![molecular formula C13H26N2O2 B2856657 tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate CAS No. 1936707-73-1](/img/structure/B2856657.png)
tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 172478-01-2 . It has a molecular weight of 214.31 . It is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.31 . It is in liquid form and is stored at 2-8C .Applications De Recherche Scientifique
Catalytic Synthesis and Transformation
A study by Ortiz, Guijarro, and Yus (1999) explored the catalytic lithiation of N-(chloromethyl) carbamate, leading to functionalized carbamates through reactions with different electrophiles. This process, catalyzed by 4,4′-di-tert-butylbiphenyl (DTBB), showcases a method to synthesize substituted carbamates, which are crucial intermediates in organic synthesis. The process allows for the creation of 1,2-diols, demonstrating the versatility of carbamates in synthetic chemistry (Ortiz et al., 1999).
Intermediate in Biologically Active Compounds Synthesis
Zhao, Guo, Lan, and Xu (2017) reported on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This work highlights the critical role of such carbamates in the pharmaceutical industry, offering a rapid and efficient method for synthesizing complex molecules with significant biological activity (Zhao et al., 2017).
Environmental Impact and Degradation
Research on ethyl tert-butyl ether (ETBE) by Amberg, Rosner, and Dekant (1999) sheds light on the biotransformation and kinetics of excretion of ETBE, a compound structurally related to tert-butyl carbamates, in rats and humans. This study contributes to understanding the environmental and health impacts of fuel oxygenates, highlighting how these compounds and their metabolites are processed by living organisms. Such insights are crucial for assessing potential risks and designing strategies for mitigating environmental contamination (Amberg et al., 1999).
Fuel Oxygenates and Water Solubility
Gonzalez-Olmos and Iglesias (2008) studied the solubility of fuel oxygenates, including methyl tert-butyl ether (MTBE) and ETBE, in aqueous media. Their work provides essential data on how these compounds, related to tert-butyl carbamates, interact with water, which is vital for assessing their fate and transport in the environment. Understanding the solubility of such oxygenates is key to evaluating their potential impact on water quality and developing effective remediation techniques (Gonzalez-Olmos & Iglesias, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-6-5-8-14-11(10)7-9-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICACCNRRVDAXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)
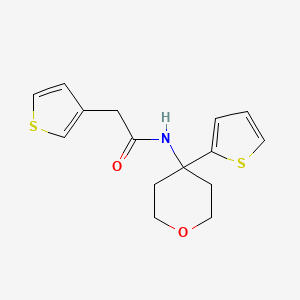
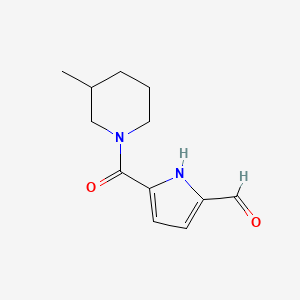
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)


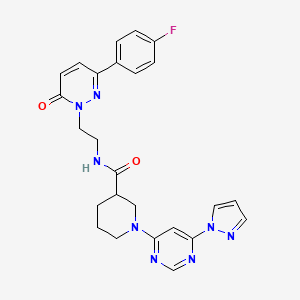
![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)
